beta-Amyrenyl acetate
Overview
Description
Beta-Amyrenyl acetate, also known as beta-Amyrin acetate, is a triterpenoid . It is a natural product found in Erythrophleum fordii, Euphorbia polycaulis, and other organisms .
Synthesis Analysis
The synthesis of this compound has been accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of this compound in an exceptionally short scalable manner via selective iodation and reduction . Another study showed that this compound biosynthesis in Saccharomyces cerevisiae is derived from the mevalonate pathway with cytosolic acetyl-CoA as a precursor .Molecular Structure Analysis
The molecular formula of this compound is C32H52O2 . Its average mass is 468.754 Da and its monoisotopic mass is 468.396729 Da .Scientific Research Applications
1. Plant Chemistry and Bioactive Compounds
Triterpenoids in Euphorbia maculata
Research identified beta-Amyrenyl acetate along with other triterpenoids in the whole herb of Euphorbia maculata. These compounds have potential applications in phytochemistry and pharmacology (Matsunaga, Tanaka, & Akagi, 1988).
Isolation from Vellozia compacta
this compound was isolated from Vellozia compacta, with its structure confirmed through spectral data and partial synthesis. This highlights its potential in natural product chemistry (Barnes et al., 1984).
Occurrence in Eucalyptus Waxes
This compound, among others, was isolated from Eucalyptus waxes, suggesting its role in plant biology and applications in studying plant biochemistry (Horn & Lamberton, 1964).
2. Biomedical Research
Anti-inflammatory Activity
this compound, isolated from the stem bark of Alstonia boonei, showed significant anti-inflammatory activity in animal models. This suggests potential applications in developing anti-inflammatory therapies (Okoye et al., 2014).
Antioxidant and Cytotoxicity Properties
A study on the this compound fraction from Bridelia ferruginea leaves showed antioxidant potential and extreme toxicity in a brine shrimp assay, indicating potential in antioxidant and cytotoxicity studies for therapeutic applications (Fabiyi, Atolani, Adeyemi, & Olatunji, 2012).
3. Microbial Transformation
- Biotransformation by Rhodobacter sphaeroides: this compound underwent microbial transformation by Rhodobacter sphaeroides, resulting in three metabolites. This study contributes to understanding microbial interactions with plant-derived compounds (Yang et al., 2008).
Mechanism of Action
Target of Action
Beta-Amyrenyl acetate, a triterpenoid compound, primarily targets the HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other types of sterols. By inhibiting this enzyme, this compound can effectively control the production of cholesterol in the body .
Mode of Action
This compound interacts with its target, the HMG-CoA reductase, by locating in the hydrophobic binding cleft of the enzyme . This interaction inhibits the activity of the enzyme, thereby controlling the production of cholesterol .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mevalonate pathway . This pathway is responsible for the production of cholesterol and other sterols. By inhibiting the HMG-CoA reductase enzyme, this compound disrupts this pathway, leading to a decrease in the production of cholesterol .
Pharmacokinetics
Its ability to inhibit hmg-coa reductase suggests that it may have good bioavailability and can effectively reach its target site of action .
Result of Action
The primary result of this compound’s action is the reduction of cholesterol production . This can lead to a decrease in the levels of cholesterol in the body, which may be beneficial in the management of conditions such as hyperlipidemia and atherosclerosis .
Biochemical Analysis
Biochemical Properties
Beta-Amyrenyl acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, molecular docking studies have shown that this compound exhibits strong binding affinity with proteins such as Main Protease (6LU7) and Spike Glycoprotein (6VXX) . These interactions suggest that this compound may influence the activity of these proteins, potentially affecting various biochemical pathways.
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to affect the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it may alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific proteins and enzymes, modulating their activity. For instance, it has been shown to inhibit the activity of certain proteases, thereby affecting protein degradation pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound may lead to changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These temporal effects highlight the importance of considering the duration of exposure when studying the biological effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors. It has been shown to influence the activity of enzymes involved in lipid metabolism, such as lipases and acyltransferases . Additionally, this compound may affect the levels of certain metabolites, thereby altering the overall metabolic flux within the cell. Understanding these metabolic pathways is crucial for elucidating the biological effects of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, this compound may accumulate in certain tissues, such as the liver and adipose tissue, where it exerts its biological effects. The transport and distribution of this compound are important factors that influence its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and biological effects.
Properties
IUPAC Name |
(4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h10,23-26H,11-20H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRPOGLIBDXFNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936562 | |
Record name | Olean-12-en-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1616-93-9 | |
Record name | .beta.-Amyrin acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403166 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Olean-12-en-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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